N-Trityl Candesartan Ethyl Ester is a synthetic derivative of Candesartan, a potent angiotensin II receptor antagonist. It is primarily utilized in the synthetic pathway of Candesartan Cilexetil, a prodrug of Candesartan used clinically for treating hypertension. While N-Trityl Candesartan Ethyl Ester is not a pharmaceutical itself, it plays a crucial role as an intermediate in the multi-step synthesis of this important class of antihypertensive drugs. [, ]
N-Trityl Candesartan Ethyl Ester is an organic compound with the molecular formula and a molecular weight of 710.82 g/mol. This compound is a derivative of candesartan, an angiotensin II receptor blocker used primarily in the treatment of hypertension and heart failure. The trityl group in N-Trityl Candesartan Ethyl Ester serves as a protective group that enhances the stability and solubility of the candesartan molecule, facilitating its use in various chemical reactions and applications in medicinal chemistry.
This compound falls under the classification of pharmaceutical intermediates and is categorized within the broader class of angiotensin II receptor antagonists. It is specifically noted for its role in organic synthesis and potential applications in medicinal chemistry.
The synthesis of N-Trityl Candesartan Ethyl Ester typically involves the reaction of candesartan with trityl chloride in the presence of a base such as pyridine. This method allows for the selective protection of the amine group, forming the desired ester.
The molecular structure of N-Trityl Candesartan Ethyl Ester features a trityl group attached to the nitrogen atom of the candesartan molecule, which includes a benzimidazole ring and a tetrazole moiety. The presence of these functional groups contributes to its pharmacological activity.
N-Trityl Candesartan Ethyl Ester can undergo various chemical reactions, including:
The mechanism of action for N-Trityl Candesartan Ethyl Ester is closely related to that of its parent compound, candesartan. As an angiotensin II receptor blocker, it inhibits the binding of angiotensin II to its receptors (AT1), which leads to vasodilation and reduced blood pressure. This action is particularly beneficial in managing conditions like hypertension and heart failure.
N-Trityl Candesartan Ethyl Ester has several applications in scientific research:
N-Trityl Candesartan Ethyl Ester (CAS 1797985-81-9 or 856414-35-2) is a critical protected intermediate in synthesizing candesartan cilexetil, a potent angiotensin II receptor antagonist (AIIRA) used to treat hypertension. This derivative features a triphenylmethyl (trityl) group protecting the tetrazole ring of the candesartan core structure, enhancing stability during synthetic processes. Its molecular formula is C₄₅H₃₈N₆O₃, with a molecular weight of 710.82 g/mol [1] [4] [7]. The compound is not pharmacologically active itself but is indispensable for manufacturing and quality control of candesartan-based therapeutics.
The synthesis of candesartan cilexetil requires precise protection-deprotection strategies due to the reactivity of the tetrazole ring (─Htetrazole). The trityl group shields the tetrazole nitrogen during esterification and coupling reactions, preventing side reactions and improving yield [9]. Key synthetic steps include:
Table 1: Key Chemical Identifiers of N-Trityl Candesartan Ethyl Ester
Property | Value | Source |
---|---|---|
CAS Number | 1797985-81-9 / 856414-35-2 | [1] [4] |
Molecular Formula | C₄₅H₃₈N₆O₃ | [1] [10] |
Molecular Weight | 710.82 g/mol | [7] [10] |
IUPAC Name | 2-Ethoxy-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid ethyl ester | [10] |
Synonyms | N2-Trityl Candesartan Ethyl Ester | [7] |
This process circumvents challenges like tetrazole ring alkylation (forming N1- or N2-ethyl impurities) and ensures high-purity candesartan cilexetil [5] [9]. The trityl group’s steric bulk also simplifies purification by increasing crystallinity [9].
N-Trityl Candesartan Ethyl Ester is a monitored process-related impurity in candesartan cilexetil, classified as Impurity H in pharmacopeial standards [8]. It arises from incomplete deprotection during synthesis and typically occurs at levels <0.2% [5] [8]. Regulatory guidelines (ICH Q3A) mandate strict control of such impurities due to potential impacts on drug safety and efficacy.
Detection and Characterization:
Table 2: Analytical Methods for Detecting N-Trityl Candesartan Ethyl Ester
Technique | Key Parameters | Sensitivity |
---|---|---|
LC/ESI-ITMS | [M+Na]⁺: m/z 733.8; Fragments: m/z 243 (CPh₃⁺) | 0.05% relative level |
NMR (DMSO-d₆) | ¹H: 7.2–7.8 ppm (aryl-H); ¹³C: 75 ppm (CPh₃) | Structural confirmation |
HPLC-UV | C18 column; Acetonitrile/water (gradient); 254 nm | 0.1% (w/w) |
Regulatory Relevance:This impurity is isolated via semi-preparative HPLC and used as a reference standard (e.g., USP/EP) for method validation and batch release testing [8] [10]. Its presence above thresholds (e.g., >0.15%) signals inadequate process optimization, necessitating refined deprotection conditions like extended reaction times or alternative Lewis acids (ZnCl₂ instead of BF₃) [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7